molecular formula C12H26N2O B13010860 N-(2-Ethoxyethyl)-1-isopropylpiperidin-4-amine

N-(2-Ethoxyethyl)-1-isopropylpiperidin-4-amine

Cat. No.: B13010860
M. Wt: 214.35 g/mol
InChI Key: NIPWQHAPEGSKKY-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C12H26N2O

Molecular Weight

214.35 g/mol

IUPAC Name

N-(2-ethoxyethyl)-1-propan-2-ylpiperidin-4-amine

InChI

InChI=1S/C12H26N2O/c1-4-15-10-7-13-12-5-8-14(9-6-12)11(2)3/h11-13H,4-10H2,1-3H3

InChI Key

NIPWQHAPEGSKKY-UHFFFAOYSA-N

Canonical SMILES

CCOCCNC1CCN(CC1)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethoxyethyl)-1-isopropylpiperidin-4-amine typically involves the reaction of piperidine with 2-ethoxyethyl chloride and isopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Step 1: Piperidine is reacted with 2-ethoxyethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This step results in the formation of N-(2-ethoxyethyl)piperidine.

    Step 2: The intermediate N-(2-ethoxyethyl)piperidine is then reacted with isopropylamine under reflux conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production and quality control.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethoxyethyl)-1-isopropylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, alkyl halides, and other nucleophiles in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Formation of N-oxides and other oxidized derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperidine derivatives with various functional groups.

Scientific Research Applications

N-(2-Ethoxyethyl)-1-isopropylpiperidin-4-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications in the treatment of neurological disorders and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Ethoxyethyl)-1-isopropylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Physicochemical Comparisons

The following table summarizes key structural analogues and their properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound (Target) 1-Isopropyl, 4-(2-ethoxyethyl)amine C₁₂H₂₆N₂O 214.35 Moderate polarity; discontinued commercial status .
N-(2-Methoxyethyl)-1-methylpiperidin-4-amine 1-Methyl, 4-(2-methoxyethyl)amine C₉H₂₀N₂O 172.27 Smaller substituents (methyl vs. isopropyl) reduce steric hindrance .
N-[(1r,4r)-4-(3-(5-Fluoro-1H-indol-2-yl)phenyl)cyclohexyl]-1-isopropylpiperidin-4-amine 1-Isopropyl, 4-cyclohexyl (fluorophenyl-indole) C₂₈H₃₅FN₄ 458.61 Bulky fluorophenyl-indole group enhances target binding (p97 ATPase inhibitor) .
N-(4-Methoxyphenyl)-1-(2-phenylethyl)piperidin-4-amine 1-Phenylethyl, 4-(4-methoxyphenyl)amine C₂₀H₂₆N₂O 310.44 Aromatic substituents increase lipophilicity and π-π interaction potential .
1-Acetyl-N-(4-methoxybenzyl)piperidin-4-amine 1-Acetyl, 4-(4-methoxybenzyl)amine C₁₅H₂₂N₂O₂ 262.35 Acetyl group reduces basicity; methoxybenzyl enhances metabolic stability .
[1-(2-Aminoethyl)-piperidin-4-ylmethyl]-benzyl-isopropyl-amine 1-Benzyl-isopropyl, 4-(2-aminoethyl-piperidinylmethyl) C₁₈H₃₁N₃ 289.47 Additional aminoethyl group enhances hydrogen-bonding capacity .

Functional Group Impact on Bioactivity

Target Compound vs. p97 ATPase Inhibitors (–2) :
  • Compounds 14, 18, and 19 (–2) share the 1-isopropylpiperidin-4-amine core but incorporate fluorophenyl-indole or cyclohexyl groups. These bulky substituents are critical for inhibiting the p97 ATPase enzyme, a cancer therapy target.
Ethoxyethyl vs. Methoxyethyl Substituents :
  • Replacing the ethoxyethyl group (target) with a methoxyethyl group () reduces steric bulk and increases polarity. This may improve aqueous solubility but reduce membrane permeability .
Aromatic vs. Aliphatic Substituents :
  • Analogues with aromatic groups (e.g., benzyl, methoxyphenyl) exhibit higher lipophilicity (LogP >2.5) compared to the target compound (estimated LogP ~1.5), favoring blood-brain barrier penetration .

Biological Activity

N-(2-Ethoxyethyl)-1-isopropylpiperidin-4-amine is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential neuropharmacological applications. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables that summarize its properties and interactions.

Chemical Structure and Properties

This compound features a piperidine ring substituted with an isopropyl group and an ethoxyethyl chain. Its molecular formula is C13H23NC_{13}H_{23}N with a molecular weight of approximately 197.32 g/mol. The structural uniqueness of this compound may confer distinct pharmacological properties compared to other piperidine derivatives.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
Neuropharmacological EffectsPotential modulation of neurotransmitter systems related to mood and cognition.
Antidepressant PotentialSimilar compounds have shown efficacy in preclinical models for depression.
Analgesic PropertiesRelated piperidine derivatives have been studied for pain relief applications.

Case Studies and Research Findings

  • Neuropharmacology Studies : Research has indicated that piperidine derivatives can affect synaptic transmission, which is crucial for understanding their role in neuropharmacology. For instance, studies involving N-Isopropylpiperidin-4-amine, a structural analog, have shown effects on dopamine receptor activity, suggesting similar potential for this compound .
  • Comparative Analysis : A comparative study of various piperidine derivatives highlighted the unique pharmacokinetic profiles of compounds with ethoxyethyl substitutions. These modifications can enhance lipophilicity and potentially improve blood-brain barrier penetration .
  • Synthesis and Modification : The synthesis of this compound involves multi-step organic reactions that can be optimized for yield and purity. Understanding these synthetic pathways is critical for developing related compounds with improved biological activity .

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